2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a member of tetrazoles.
Scientific Research Applications
Synthesis and Chemical Studies
Polyfunctional 2-Substituted 5,6,7,8-Tetrahydronaphthalene Derivatives : A study by Hamdy et al. (2013) focused on synthesizing new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing various moieties such as pyridine, thioxopyridine, and pyrazolopyridine. This research highlighted the potential of these compounds in tumor inhibitory and antioxidant activities. The synthesis involved various chemical reactions leading to compounds with promising potency against liver cancer cells, compared to doxorubicin as a reference drug, and some compounds exhibited antioxidant activity higher than ascorbic acid (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
7-Halo-1-Indanones and 8-Halo-1-Tetralones Synthesis : Nguyen et al. (2003) described a method for synthesizing 7-halo-1-indanones and 8-halo-1-tetralones via regioselective oxidation of N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. This method showcases a convenient approach to obtaining haloindanones and halotetralones, which are valuable intermediates in medicinal chemistry (Nguyen, Corpuz, Heidelbaugh, Chow, & Garst, 2003).
Biological Activities and Applications
Anti-Inflammatory Acetamides : Sunder and Maleraju (2013) synthesized N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives and tested their anti-inflammatory activity. Among these, several compounds demonstrated significant anti-inflammatory effects, offering potential therapeutic benefits (Sunder & Maleraju, 2013).
Glutaminase Inhibitors for Cancer Therapy : Shukla et al. (2012) explored the synthesis and pharmacological evaluation of BPTES analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, as glutaminase inhibitors. These compounds showed potential in attenuating the growth of cancer cells, highlighting their relevance in cancer research and therapy (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Properties
Molecular Formula |
C28H27FN6O2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C28H27FN6O2/c29-24-15-7-6-14-23(24)28-31-33-35(32-28)19-27(37)34(18-26(36)30-17-20-9-2-1-3-10-20)25-16-8-12-21-11-4-5-13-22(21)25/h1-3,6-10,12,14-16H,4-5,11,13,17-19H2,(H,30,36) |
InChI Key |
XRDAYMKOYLVYFR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2N(CC(=O)NCC3=CC=CC=C3)C(=O)CN4N=C(N=N4)C5=CC=CC=C5F |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N(CC(=O)NCC3=CC=CC=C3)C(=O)CN4N=C(N=N4)C5=CC=CC=C5F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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